molecular formula C9H6F3NO2S B2870113 3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile CAS No. 1333153-97-1

3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B2870113
CAS No.: 1333153-97-1
M. Wt: 249.21
InChI Key: IDQPGGZQJMVJAG-UHFFFAOYSA-N
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Description

“3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO2S . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of “this compound” is 249.21 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.


Chemical Reactions Analysis

Trifluoromethylation reactions play an increasingly important role in pharmaceuticals, agrochemicals, and materials . These reactions could potentially be involved in the chemical reactions of “this compound”.


Physical and Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . Its molecular weight is 249.21 .

Scientific Research Applications

Synthesis and Reactivity

One research area involves the synthesis and characterization of novel compounds through various chemical reactions. For instance, studies have detailed the one-step synthesis of diazadihydroacenaphthylene derivatives starting from specific nitroethene derivatives, demonstrating the formation of new compounds with potential applications in materials science and pharmaceuticals (Soro et al., 2006). Another study discusses the preparation of alkyl- and phenyl-substituted pyrimidines from vinyltrifluoromethanesulfonates and nitriles, highlighting a method for synthesizing substituted pyrimidines in good yields (Martínez et al., 1987).

Materials Science Applications

In materials science, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized and characterized for use in proton exchange membranes for fuel cells. These copolymers showed promising properties, including tunable water uptake, proton conductivity, and methanol permeabilities, suggesting their potential application in improving fuel cell performance (Sankir et al., 2007).

Photocatalysis and Radical Chemistry

Photocatalysis and radical chemistry are also significant research domains related to this compound. A study on the sulfonylation of the benzylic C-H bond through a three-component reaction involving aryldiazonium tetrafluoroborates and sodium metabisulfite under visible light reveals new pathways for creating sulfonylated compounds, which could be valuable in developing novel pharmaceuticals and materials (Gong et al., 2018).

Quantum Chemical Studies

Finally, quantum chemical studies offer insights into the reactivity and stability of molecules related to "3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile." For example, an ab initio study explored the reactions of sulfonylnitrenes with acetylenes and nitriles, providing valuable information on the formation of oxathiazole oxides and azirines, which could inform the development of new synthesis strategies in organic chemistry (Kuzmin & Shainyan, 2018).

Future Directions

The future directions of “3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” could involve its use in proteomics research and the development of new trifluoromethylation reactions .

Properties

IUPAC Name

3-methylsulfonyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQPGGZQJMVJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 3-neck 500 mL round-bottomed flask, 3-(methylsulfonyl)-5-(trifluoromethyl)benzamide (7 g, 1 eq.) was dissolved in DMF (70 mL, 10 Vol) and added thionylchloride (3.8 mL, 2.0 eq.) and reaction mixture was refluxed to 90° C. for 12 h. The progress of the reaction was followed by TLC analysis on silica gel with 30% ethyl acetate -Hexane as mobile phase and visualization with UV, SM Rf=0.20 and Product Rf=0.35. Reaction mixture was brought to room temperature and quenched into the ice-water slurry (300 mL) and neutralized with sodium bicarbonate solution. Compound was extracted in the ethyl acetate (100 mL×3). Organic layer was washed with brine solution (100 mL) followed by drying using anhydrous sodium sulphate. Organic layer was concentrated under reduced pressure to afford 5.0 g of crude compound, yield (95.0%). The crude reaction mixture was purified by column chromatography using silica 60/120 using ethyl acetate:hexane as mobile phase. The column (5×20 cm) was packed in hexane and started eluting in ethyl acetate in gradient manner starting with fraction collection (25-mL fractions) from 15% to 20% ethyl acetate in hexane. Compound started eluting with 15% ethylacetate in hexane. Fraction containing such TLC profile was collected together to obtain pure compound (4 g), Yield (62%); Mass: (ES−) 247.97 (M−1).
Name
3-(methylsulfonyl)-5-(trifluoromethyl)benzamide
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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